molecular formula C21H25FN2O4S B2884289 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide CAS No. 946373-14-4

3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2884289
CAS No.: 946373-14-4
M. Wt: 420.5
InChI Key: FCXRCBLCQWVLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a sulfonamide-based heterocyclic compound featuring a tetrahydroquinoline core linked to a 3-fluoro-4-methoxybenzenesulfonamide group. The tetrahydroquinoline moiety is substituted with an isopentyl chain at the 1-position and a ketone at the 2-position. The fluorine and methoxy substituents on the benzene ring enhance lipophilicity and metabolic stability, while the isopentyl group may influence binding pocket interactions in biological targets.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-14(2)10-11-24-19-7-5-16(12-15(19)4-9-21(24)25)23-29(26,27)17-6-8-20(28-3)18(22)13-17/h5-8,12-14,23H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXRCBLCQWVLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its structural analogs, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Data Source/Reference
Target Compound : 3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide - 1-isopentyl-tetrahydroquinoline
- 3-fluoro-4-methoxybenzenesulfonamide
~422.45 (calculated) N/A (data not provided in evidence) N/A
Analog 1 : 1-(3-fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide - 1-propyl-tetrahydroquinoline
- 3-fluoro-4-methylbenzenesulfonamide
~392.44 (calculated) Methanesulfonamide group; simpler substituents
Analog 2 : N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide - Thiazol-oxazole hybrid
- Unsubstituted tetrahydroquinoline
~341.37 (calculated) Heterocyclic fusion; potential kinase inhibition
Patent Compound : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-...benzenesulfonamide - Pyrazolo-pyrimidine-chromen core
- Dual fluorinated aromatic rings
589.1 MP: 175–178°C; high molecular weight

Key Comparison Points

Tetrahydroquinoline Substituents: The target compound’s isopentyl group (branched C5) increases steric bulk compared to Analog 1’s linear propyl (C3) . This may enhance membrane permeability but reduce binding specificity in crowded enzymatic pockets. Analog 2 lacks alkyl chains on the tetrahydroquinoline, favoring planar heterocyclic interactions (e.g., DNA intercalation or kinase ATP-binding sites) .

Aromatic Ring Modifications :

  • The target compound ’s 4-methoxy group is electron-donating, increasing sulfonamide acidity (pKa ~10–12) compared to Analog 1 ’s 4-methyl group (pKa ~12–14). This could improve solubility and hydrogen-bonding capacity .
  • The patent compound ’s dual fluorine atoms and chromen system enhance π-π stacking and metabolic stability, reflected in its higher molecular weight (589.1 vs. ~422.45) .

Sulfonamide Group :

  • The target compound ’s benzenesulfonamide offers greater conformational rigidity and van der Waals interactions than Analog 1 ’s methanesulfonamide. Benzenesulfonamides are common in carbonic anhydrase inhibitors (e.g., acetazolamide) .

Physicochemical and Biological Implications :

  • Analog 2 ’s thiazol-oxazole hybrid suggests divergent bioactivity, possibly targeting nucleotide-binding domains (e.g., PARP or topoisomerases) .
  • The patent compound ’s pyrazolo-pyrimidine core and chromen system indicate kinase or protease inhibition, supported by its high melting point (175–178°C), typical of crystalline, bioactive molecules .

Research Findings and Hypotheses

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3-fluoro-4-methoxybenzenesulfonyl chloride with a 1-isopentyl-6-amino-tetrahydroquinolin-2-one intermediate, analogous to methods in .
  • Bioactivity Prediction : Compared to Analog 1 , the target’s isopentyl and methoxy groups may improve blood-brain barrier penetration, making it a candidate for CNS targets. The patent compound ’s chromen system, however, suggests broader applications in oncology .
  • Limitations : Empirical data (e.g., IC50, logP) for the target compound are absent in the evidence, necessitating further experimental validation.

Q & A

Q. Key Factors :

  • Temperature : Elevated temperatures (~80°C) during sulfonylation improve reaction kinetics but may increase by-product formation .
  • Solvent Choice : Dichloromethane or DMF enhances solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product with >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydroquinoline sulfonamides?

Methodological Answer:
Contradictions often arise due to:

  • Variability in Assay Conditions : Standardize assays (e.g., enzyme inhibition using consistent substrate concentrations and pH buffers) .
  • Structural Subtleties : Compare substituent effects (e.g., fluorine vs. methoxy positioning) via molecular docking to identify binding affinity differences .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity metrics across studies .

Example : A compound with a benzyl group () may show higher cytotoxicity than ethyl-substituted analogs () due to enhanced lipophilicity .

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the isopentyl chain (δ 0.8–1.5 ppm for methyl groups) and sulfonamide NH (δ 8.5–9.5 ppm) .
    • 19F NMR : Verify fluorine substitution (δ -110 to -120 ppm) .
  • HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) to assess purity and detect sulfonamide-related by-products .
  • X-ray Crystallography : Resolve 3D conformation of the tetrahydroquinoline core (if crystalline) .

Advanced: What computational strategies predict target interactions, and how can SAR studies be optimized?

Methodological Answer:

  • In Silico Workflow :
    • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., GROMACS) .
    • Free Energy Perturbation (FEP) : Quantify binding energy contributions of the fluorine and methoxy groups .
  • SAR Design :
    • Isopentyl Modifications : Replace with cyclopentyl or branched alkyl chains to probe steric effects .
    • Sulfonamide Bioisosteres : Test carboxylate or phosphonate groups to enhance solubility .

Basic: What purification strategies effectively remove common by-products?

Methodological Answer:

  • By-Products : Unreacted sulfonyl chloride or dimerized intermediates.
  • Strategies :
    • Flash Chromatography : Use silica gel with 20–40% ethyl acetate in hexane to separate sulfonamide derivatives .
    • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
  • Quality Control : Monitor by-products via TLC (Rf = 0.3–0.5 in ethyl acetate) .

Advanced: How does the isopentyl substituent influence pharmacokinetics compared to other alkyl chains?

Methodological Answer:

  • Lipophilicity : Isopentyl (logP ~3.5) increases membrane permeability vs. ethyl (logP ~2.0) but may reduce aqueous solubility .
  • Metabolic Stability : Branched chains (e.g., isopentyl) resist cytochrome P450 oxidation better than linear chains .
  • In Vivo Testing : Compare AUC (area under the curve) in rodent models for isopentyl vs. benzyl analogs to assess bioavailability .

Advanced: How can contradictory cytotoxicity data in cancer cell lines be reconciled?

Methodological Answer:

  • Cell Line Variability : Test in panels (e.g., NCI-60) to identify lineage-specific sensitivity .
  • Mechanistic Profiling : Use RNA-seq to correlate activity with pathway activation (e.g., apoptosis vs. autophagy) .
  • Redox Activity : Measure ROS generation (via DCFH-DA assay) to distinguish cytotoxic vs. cytostatic effects .

Basic: What stability tests are essential for long-term storage of this compound?

Methodological Answer:

  • Conditions : Store at -20°C under argon to prevent sulfonamide hydrolysis .
  • Analytical Checks :
    • HPLC Purity : Monthly tests to detect degradation products (retention time shifts).
    • FT-IR : Monitor carbonyl (1650–1700 cm⁻¹) and sulfonamide (1150–1250 cm⁻¹) stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.